molecular formula C16H13NO5 B13934153 1-Methyl 5-(carboxymethoxy)-9H-carbazole-1-carboxylate

1-Methyl 5-(carboxymethoxy)-9H-carbazole-1-carboxylate

Cat. No.: B13934153
M. Wt: 299.28 g/mol
InChI Key: HPWFHSMAAVJOJZ-UHFFFAOYSA-N
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Description

1-Methyl 5-(carboxymethoxy)-9H-carbazole-1-carboxylate is a synthetic organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, materials science, and organic electronics. This particular compound is characterized by its unique structure, which includes a carbazole core substituted with a methyl group and carboxymethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl 5-(carboxymethoxy)-9H-carbazole-1-carboxylate typically involves multi-step organic reactions One common method includes the alkylation of carbazole with methyl iodide to introduce the methyl group This is followed by the carboxylation of the resulting intermediate using carbon dioxide under high pressure and temperature

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl 5-(carboxymethoxy)-9H-carbazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the carbazole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

1-Methyl 5-(carboxymethoxy)-9H-carbazole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-Methyl 5-(carboxymethoxy)-9H-carbazole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its bioactive derivatives may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and derivative being studied.

Comparison with Similar Compounds

    Carbazole: The parent compound, carbazole, shares the core structure but lacks the methyl and carboxymethoxy groups.

    1-Methylcarbazole: Similar to the compound but without the carboxymethoxy groups.

    5-Carboxymethoxycarbazole: Lacks the methyl group but contains the carboxymethoxy substitution.

Uniqueness: 1-Methyl 5-(carboxymethoxy)-9H-carbazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

2-[(8-methoxycarbonyl-9H-carbazol-4-yl)oxy]acetic acid

InChI

InChI=1S/C16H13NO5/c1-21-16(20)10-5-2-4-9-14-11(17-15(9)10)6-3-7-12(14)22-8-13(18)19/h2-7,17H,8H2,1H3,(H,18,19)

InChI Key

HPWFHSMAAVJOJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC3=C2C(=CC=C3)OCC(=O)O

Origin of Product

United States

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